Cas no 119452-65-2 ((2-Chloro-4-fluorophenyl)hydrazine)

(2-Chloro-4-fluorophenyl)hydrazine is a versatile aromatic hydrazine derivative with the molecular formula C6H5ClFN2. This compound features a chloro-fluorophenyl backbone coupled with a reactive hydrazine group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its distinct substitution pattern (ortho-chloro and para-fluoro) enhances electronic effects, facilitating selective reactions such as heterocycle formation (e.g., indoles, pyrazoles) or coupling reactions. The compound exhibits high purity (>97%) and stability under inert conditions, ensuring reliable performance in nucleophilic substitutions or metal-catalyzed transformations. Its structural motifs are particularly useful in agrochemical and drug discovery, serving as a precursor for bioactive molecules targeting kinase inhibition or antimicrobial activity. Proper handling requires protection from moisture and oxidation due to the hydrazine moiety's sensitivity.
(2-Chloro-4-fluorophenyl)hydrazine structure
119452-65-2 structure
Product Name:(2-Chloro-4-fluorophenyl)hydrazine
CAS No:119452-65-2
MF:C6H6ClFN2
MW:160.576643466949
MDL:MFCD03094567
CID:132196
PubChem ID:2778883
Update Time:2025-07-02

(2-Chloro-4-fluorophenyl)hydrazine Chemical and Physical Properties

Names and Identifiers

    • (2-Chloro-4-fluorophenyl)hydrazine
    • (2-Chloro-4-fluorophenyl)hydrazine hydrochloride
    • 2-CHLORO-4-FLUOROPHENYLHYDRAZINE
    • Hydrazine,(2-chloro-4-fluorophenyl)-
    • Hydrazine,(2-chloro-4-fluorophenyl)-(9CI)
    • 2-Chloro-4-fluoro-1-hydrazinobenzene
    • Hydrazine, (2-chloro-4-fluorophenyl)-
    • EN300-270785
    • SCHEMBL358944
    • Hydrazine, (2-chloro-4-fluorophenyl)- (9CI)
    • J-500693
    • MFCD03094567
    • SB76350
    • CS-0215652
    • BB 0253883
    • FT-0679164
    • AKOS000148940
    • QGERBEFFJDZVKR-UHFFFAOYSA-N
    • 119452-65-2
    • STK503624
    • ALBB-005924
    • MDL: MFCD03094567
    • Inchi: 1S/C6H6ClFN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2
    • InChI Key: QGERBEFFJDZVKR-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1NN)F

Computed Properties

  • Exact Mass: 195.99700
  • Monoisotopic Mass: 160.0203541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • Density: 1.430±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 226.8±30.0 ºC (760 Torr),
  • Flash Point: 91.0±24.6 ºC,
  • Solubility: Slightly soluble (3.1 g/l) (25 º C),
  • PSA: 38.05000
  • LogP: 3.34000

(2-Chloro-4-fluorophenyl)hydrazine Security Information

  • HazardClass:IRRITANT

(2-Chloro-4-fluorophenyl)hydrazine Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

(2-Chloro-4-fluorophenyl)hydrazine Pricemore >>

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Additional information on (2-Chloro-4-fluorophenyl)hydrazine

Research Brief on (2-Chloro-4-fluorophenyl)hydrazine (CAS: 119452-65-2) in Chemical Biology and Pharmaceutical Applications

(2-Chloro-4-fluorophenyl)hydrazine (CAS: 119452-65-2) is a specialized hydrazine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile building block in the synthesis of heterocyclic compounds, particularly in the development of pharmacologically active molecules. Recent studies highlight its role as a key intermediate in the preparation of pyrazole, triazole, and indazole derivatives, which are prominent scaffolds in drug discovery programs targeting inflammation, oncology, and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (2-Chloro-4-fluorophenyl)hydrazine in the synthesis of novel Janus kinase (JAK) inhibitors. The researchers utilized this hydrazine derivative to construct a pyrazole core that showed remarkable selectivity for JAK3 over other JAK isoforms, with IC50 values in the low nanomolar range. The electron-withdrawing effects of the chloro and fluoro substituents were found to significantly influence the electronic properties of the final drug candidate, affecting both potency and metabolic stability.

In the field of antimicrobial research, (2-Chloro-4-fluorophenyl)hydrazine has been employed in the development of next-generation quinolone derivatives. A recent patent application (WO2023052345) describes its use in creating fluoroquinolone analogs with enhanced activity against drug-resistant Gram-positive pathogens. The unique substitution pattern of this hydrazine derivative contributes to improved bacterial DNA gyrase binding while reducing off-target effects on human topoisomerases.

Analytical chemistry advancements have also benefited from applications of 119452-65-2. A 2024 publication in Analytical Chemistry reported a novel derivatization method using (2-Chloro-4-fluorophenyl)hydrazine for the sensitive detection of carbonyl compounds in biological samples. The resulting hydrazones exhibited superior chromatographic properties and mass spectrometric sensitivity compared to conventional derivatives, enabling detection limits in the femtomolar range for biomarkers like malondialdehyde in plasma samples.

The safety profile and handling considerations of (2-Chloro-4-fluorophenyl)hydrazine have been recently updated in regulatory documents. The European Chemicals Agency's 2023 evaluation notes that while the compound shows moderate acute toxicity (oral LD50 in rats: 320 mg/kg), proper personal protective equipment and engineering controls can effectively mitigate risks during laboratory use. New stability studies indicate that storage under nitrogen at -20°C maintains purity for extended periods, addressing previous concerns about gradual decomposition.

Emerging research directions include the application of 119452-65-2 in PROTAC (Proteolysis Targeting Chimera) development. Several pharmaceutical companies have included this hydrazine derivative in their fragment libraries for E3 ligase ligand discovery, capitalizing on its ability to form stable interactions with ubiquitin ligase complexes while allowing modular attachment of target protein binders.

In conclusion, (2-Chloro-4-fluorophenyl)hydrazine (119452-65-2) continues to demonstrate broad utility across multiple pharmaceutical research areas. Its unique chemical properties enable the development of diverse bioactive compounds, while recent methodological advances have expanded its applications in analytical chemistry and targeted protein degradation. Ongoing research is expected to further elucidate structure-activity relationships and optimize synthetic protocols for this valuable intermediate.

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